Cas no 2138261-43-3 (1-(chloromethyl)-2-fluoro-4-propylbenzene)

1-(chloromethyl)-2-fluoro-4-propylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(chloromethyl)-2-fluoro-4-propylbenzene
- 2138261-43-3
- EN300-1117603
-
- インチ: 1S/C10H12ClF/c1-2-3-8-4-5-9(7-11)10(12)6-8/h4-6H,2-3,7H2,1H3
- InChIKey: BGOPKZQOXDGVFU-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(=CC=1F)CCC
計算された属性
- せいみつぶんしりょう: 186.0611562g/mol
- どういたいしつりょう: 186.0611562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
1-(chloromethyl)-2-fluoro-4-propylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117603-0.25g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.25g |
$1300.0 | 2023-10-27 | |
Enamine | EN300-1117603-0.05g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.05g |
$1188.0 | 2023-10-27 | |
Enamine | EN300-1117603-0.1g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.1g |
$1244.0 | 2023-10-27 | |
Enamine | EN300-1117603-10g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 10g |
$6082.0 | 2023-10-27 | |
Enamine | EN300-1117603-5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 5g |
$4102.0 | 2023-10-27 | |
Enamine | EN300-1117603-0.5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.5g |
$1357.0 | 2023-10-27 | |
Enamine | EN300-1117603-2.5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 2.5g |
$2771.0 | 2023-10-27 | |
Enamine | EN300-1117603-5.0g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1117603-1.0g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1117603-1g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 1g |
$1414.0 | 2023-10-27 |
1-(chloromethyl)-2-fluoro-4-propylbenzene 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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3. Book reviews
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
1-(chloromethyl)-2-fluoro-4-propylbenzeneに関する追加情報
Comprehensive Overview of 1-(Chloromethyl)-2-fluoro-4-propylbenzene (CAS No. 2138261-43-3): Properties, Applications, and Industry Insights
1-(Chloromethyl)-2-fluoro-4-propylbenzene (CAS No. 2138261-43-3) is a fluorinated aromatic compound with a unique molecular structure that combines a chloromethyl group, a fluoro substituent, and a propyl side chain. This configuration grants the molecule distinct physicochemical properties, making it valuable in specialized chemical synthesis. The compound's benzene core with strategic substitutions enables precise reactivity, attracting attention in pharmaceutical intermediates and advanced material research.
In recent years, the demand for fluorinated aromatic compounds has surged due to their role in drug development, particularly in optimizing bioavailability and metabolic stability. Researchers frequently search for "fluoro benzene derivatives applications" or "chloromethyl benzene synthesis," reflecting growing interest in tailored aromatic systems. The 2138261-43-3 compound exemplifies this trend, offering a balance between lipophilicity (via the propyl group) and electronic modulation (through fluorine and chloromethyl groups).
From a synthetic chemistry perspective, the 1-(chloromethyl)-2-fluoro-4-propylbenzene structure serves as a versatile building block. Its chloromethyl moiety allows for nucleophilic substitutions, while the fluoro atom directs further functionalization via cross-coupling reactions. Such features align with industry queries like "how to modify benzene rings for drug design" or "electrophilic aromatic substitution with fluorinated compounds." These applications are critical in developing kinase inhibitors or agrochemicals, where precise ring decoration is essential.
Environmental and regulatory considerations also shape discussions around 2138261-43-3. With increasing focus on sustainable chemistry, searches for "green synthesis of halogenated aromatics" highlight the need for efficient methods to produce such compounds. Advanced techniques like flow chemistry or catalytic halogenation are being explored to minimize waste in manufacturing 1-(chloromethyl)-2-fluoro-4-propylbenzene, addressing both cost and ecological concerns.
The compound's physical properties—such as its boiling point (~240°C), moderate solubility in organic solvents, and stability under inert conditions—are frequently analyzed for process optimization. Laboratories often investigate "purification methods for fluorinated benzyl chlorides" or "storage conditions for reactive aromatic intermediates," underscoring the practical challenges in handling this class of chemicals. Proper stabilization with antioxidants or moisture-free packaging can extend shelf life significantly.
In material science, 1-(chloromethyl)-2-fluoro-4-propylbenzene contributes to the development of liquid crystals or polymer precursors. The propyl chain enhances compatibility with hydrophobic matrices, while the fluoro atom adjusts dielectric properties. These traits resonate with searches for "fluorinated monomers for high-performance polymers"—a hot topic in electronics and coatings industries seeking heat-resistant materials.
Analytical characterization of CAS No. 2138261-43-3 typically involves GC-MS, NMR (notably 19F-NMR for the fluoro group), and HPLC purity assays. These methods address common questions like "how to quantify trace impurities in halogenated aromatics"—a critical consideration for compliance with ICH guidelines in pharmaceutical applications. Recent advancements in hyperspectral imaging also enable faster quality control for such specialized chemicals.
Market trends indicate rising procurement of fluorinated building blocks, with 2138261-43-3 serving niche segments. Suppliers emphasize batch-to-batch consistency, responding to queries about "reliable sources for fluoropropyl benzene derivatives." Custom synthesis services increasingly offer this compound with tailored specifications (e.g., >98% purity, low heavy metal content), catering to diverse R&D requirements.
Future research directions may explore enzymatic approaches to synthesize 1-(chloromethyl)-2-fluoro-4-propylbenzene, aligning with biotechnological advancements. As patent analyses reveal growing IP activity around halogenated benzene derivatives, this compound's role in next-generation therapeutics and smart materials appears poised for expansion—making it a noteworthy subject for ongoing scientific and industrial attention.
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